Product packaging for 4-Phenyl-2-thiophenecarboxylate(Cat. No.:)

4-Phenyl-2-thiophenecarboxylate

Cat. No.: B326549
M. Wt: 203.24 g/mol
InChI Key: DOAFBJFYWLESRS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2-thiophenecarboxylate is a chemical scaffold of significant interest in medicinal chemistry and chemical kinetics research. Researchers utilize this compound and its derivatives as key intermediates in synthesizing more complex molecules and as model substrates in mechanistic studies. In kinetic research, derivatives like 4-nitrophenyl 2-thiophenecarboxylate serve as excellent model esters for investigating nucleophilic substitution reactions, particularly aminolysis. Studies have established that these reactions with secondary alicyclic amines in aqueous DMSO follow a second-order rate law with an addition-elimination mechanism where the breakdown of a tetrahedral intermediate is rate-limiting . The linear Brønsted-type plots (β nuc = 0.88-0.98) and Hammett correlations provide valuable insights into the transition state and the effects of substituents on reactivity . Beyond chemical kinetics, the thiophene core is a privileged structure in drug discovery. Thiophene derivatives have demonstrated a broad spectrum of promising biological activities, including anti-cancer properties . Recent research has shown that certain thiophene carboxylate compounds can inflict cytotoxicity on human cancer cell lines, such as acute lymphoblastic leukemia, by inducing apoptosis through the intrinsic pathway . This involves key cellular events like phosphatidylserine externalization, reactive oxygen species (ROS) generation, and mitochondrial depolarization . This compound is presented for research applications such as investigating reaction mechanisms, exploring structure-activity relationships (SAR), and developing novel bioactive molecules. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7O2S- B326549 4-Phenyl-2-thiophenecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7O2S-

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenylthiophene-2-carboxylate

InChI

InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)/p-1

InChI Key

DOAFBJFYWLESRS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)[O-]

Origin of Product

United States

Significance of Thiophene and Its Aryl Substituted Carboxylate Derivatives in Contemporary Organic Chemistry

Thiophene (B33073) and its derivatives are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net The thiophene ring is a versatile structural moiety that can be found in numerous pharmaceuticals, agrochemicals, and functional materials. ontosight.aibenthamdirect.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, offering similar physicochemical properties while potentially improving pharmacological profiles. cognizancejournal.comeprajournals.com Thiophene-containing compounds have demonstrated a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. benthamdirect.comcognizancejournal.com

Aryl-substituted thiophene carboxylates, a specific class of thiophene derivatives, are significant for several reasons. The aryl group can modulate the electronic properties and biological activity of the thiophene core, while the carboxylate group provides a handle for further chemical modifications. chemistryviews.org These derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. ontosight.ainumberanalytics.com The combination of the thiophene ring, an aryl substituent, and a carboxylate ester creates a molecular framework with potential for diverse applications, driving their importance in contemporary organic chemistry. researchgate.netacs.org

Scope and Academic Research Objectives for 4 Phenyl 2 Thiophenecarboxylate Studies

Fundamental Approaches to Thiophene Ring Formation Relevant to Carboxylate Derivatives

The formation of the thiophene core is a critical step in the synthesis of this compound. Several methodologies have been developed to construct this five-membered heterocyclic ring with various substitution patterns.

Cyclization Reactions of Functionalized Alkyne Substrates

The cyclization of functionalized alkynes represents a powerful and regioselective strategy for synthesizing substituted thiophenes. nih.gov These reactions often proceed with high atom economy, constructing the thiophene ring in a single, efficient step from readily available acyclic precursors. nih.gov

One notable approach involves the metal-catalyzed heterocyclization of S-containing alkyne substrates. nih.gov For instance, palladium iodide (PdI2) can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to yield thiophenes. nih.gov Similarly, copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes with copper halides (CuX2) can produce 3-halothiophenes. nih.gov Another strategy is the iodocyclization of sulfur-containing alkynes, which provides a direct route to iodinated thiophenes. nih.gov

A metal-free alternative involves the in-situ generation of (Z)-2-en-4-yne-1-thiolate derivatives from 4-en-1-yn-3-yl acetates. These intermediates then undergo a 5-exo-dig cyclization and subsequent aromatization to form 2,4-disubstituted thiophenes. nih.gov

Multicomponent Reaction (MCR) Strategies for Thiophene Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient and convergent strategies for the synthesis of complex molecules like thiophene derivatives from three or more starting materials in a single pot. tandfonline.com These reactions are valued for their time-saving nature, step-economy, and often environmentally friendly conditions, as they obviate the need for isolating intermediates. tandfonline.com

A variety of catalysts, including metals and Lewis bases, as well as catalyst-free conditions, have been employed in MCRs to generate diverse thiophene scaffolds. tandfonline.com For example, a three-component reaction of an acetanilide (B955) derivative, an aldehyde, and elemental sulfur, using trimethylamine (B31210) in ethanol, can yield thiophene derivatives in good yields. tandfonline.com Another MCR protocol involves the reaction of an acetoacetanilide, an aldehyde, and a cyclohexane-1,3-dione in the presence of triethylamine (B128534) to form thiophene hybrids. tandfonline.com The Ugi multicomponent reaction has also been utilized to create novel thiolactone scaffolds. nih.gov

Classical Thiophene Syntheses (e.g., Paal–Knorr, Gewald Reactions) and Their Modern Adaptations

Classical methods for thiophene synthesis remain highly relevant and have been the subject of numerous modern adaptations to improve their efficiency, scope, and environmental footprint.

The Paal-Knorr thiophene synthesis is a foundational method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate. wikipedia.org Modern variations of this reaction have explored the use of microwave assistance to improve yields and shorten reaction times. organic-chemistry.org

The Gewald aminothiophene synthesis , first reported in 1961, is a versatile one-pot reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce polysubstituted 2-aminothiophenes. umich.eduwikipedia.org The reaction mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org Numerous modifications to the Gewald reaction have been developed. These include the use of different bases, such as inorganic bases in a THF/water system to suppress byproducts, and the application of microwave irradiation or sonification to enhance reaction rates and yields. nih.govresearchgate.net Green chemistry approaches have also been explored, utilizing water as a solvent or employing organocatalysts like L-proline. organic-chemistry.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Thiophene Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between an aryl group and the thiophene ring, a key step in the synthesis of this compound.

Suzuki Cross-Coupling for Phenyl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a widely used and powerful method for creating aryl-aryl bonds, including the phenyl-thiophene linkage. mdpi.com This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. mdpi.commdpi.com

In the context of synthesizing 4-phenylthiophene derivatives, a common strategy is to couple a phenylboronic acid with a brominated thiophene precursor. For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids or their pinacol (B44631) esters using a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4 to yield 4-arylthiophene-2-carbaldehydes. mdpi.com The choice of solvent, base, and catalyst loading can be optimized to achieve high yields. mdpi.com The Suzuki coupling is valued for its excellent functional group tolerance and has been successfully applied to complex substrates, including peptides containing a 4-iodophenylalanine residue. uwindsor.ca

Below is a table summarizing the effect of different solvents on the Suzuki cross-coupling reaction to form 4-phenylthiophene-2-carbaldehyde.

Solvent System (v/v)Yield (%)
Toluene/Water (4:1)Good
1,4-Dioxane/WaterFavorable for dissolution of inorganic base

Data sourced from multiple studies on Suzuki cross-coupling reactions. mdpi.comnih.gov

Ullmann Coupling Strategies

The Ullmann reaction provides an alternative, copper-catalyzed method for the formation of aryl-aryl bonds. The classic Ullmann condensation involves the coupling of two aryl halides in the presence of copper at elevated temperatures. organic-chemistry.org "Ullmann-type" reactions are copper-catalyzed nucleophilic aromatic substitutions that can also be used to form aryl-thiophene bonds. organic-chemistry.org

While often requiring harsher conditions than palladium-catalyzed couplings, modern advancements have led to milder Ullmann-type reactions. For instance, the use of a novel thiophenecarboxylate reagent can generate the necessary organocopper intermediate at a more moderate temperature of 70°C. organic-chemistry.org Ullmann-like coupling has also been demonstrated on surfaces, where thiophene-substituted porphyrins couple on a silver surface after the dissociation of bromine. nist.gov

Stille Coupling and Other Organometallic Approaches

The Stille coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively utilized in the synthesis of complex molecules containing the thiophene ring. numberanalytics.comwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound with an organic halide or pseudohalide. numberanalytics.comwikipedia.org

In the context of synthesizing this compound analogs, the Stille coupling can be employed to introduce the phenyl group at the 4-position of the thiophene ring. This typically involves the reaction of a 4-halothiophene derivative with a phenyltin reagent in the presence of a palladium catalyst. The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Key features of the Stille coupling include its tolerance to a wide range of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the organotin compounds. wikipedia.org

Researchers have explored various palladium catalysts and reaction conditions to optimize the efficiency and scope of the Stille reaction for the synthesis of substituted thiophenes. rsc.org For instance, the use of specific ligands can influence the rate and selectivity of the coupling process. While the Stille reaction is a prominent method, other organometallic approaches, such as Suzuki and Negishi couplings, have also been investigated for the synthesis of biaryl compounds, including phenylthiophenes. However, in some cases, the Stille reaction has demonstrated superiority in terms of yield and reduction of side reactions. core.ac.uk

Table 1: Comparison of Organometallic Coupling Reactions for Thiophene Functionalization

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Organotin (e.g., R-SnBu₃)High functional group tolerance, stable reagents. wikipedia.orglibretexts.orgToxicity of tin compounds. wikipedia.org
Suzuki Organoboron (e.g., R-B(OH)₂)Low toxicity of boron reagents, commercially available.Can have lower reactivity in some cases.
Negishi Organozinc (e.g., R-ZnX)High reactivity.Moisture and air sensitive reagents.

Carboxylation and Esterification Techniques for Thiophenecarboxylate Synthesis

The introduction of a carboxylate group at the 2-position of the thiophene ring is a critical step in the synthesis of this compound. Several methods are available for this transformation, followed by esterification to obtain the final product.

Grignard Reaction Followed by Carbonation

A classic and widely used method for introducing a carboxylic acid group onto an aromatic ring is through the formation of a Grignard reagent followed by carbonation. nih.govleah4sci.com In this process, a 2-halothiophene derivative is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, to form the corresponding 2-thienylmagnesium halide. libretexts.org This Grignard reagent is then treated with carbon dioxide (often in the form of dry ice) to yield a magnesium carboxylate salt. youtube.com Subsequent acidification with a dilute acid liberates the desired 2-thiophenecarboxylic acid. libretexts.orgyoutube.com

This method is generally efficient and applicable to a range of substituted thiophenes. nih.gov However, the Grignard reagent is highly reactive and sensitive to moisture and protic functional groups, which can limit its application with certain substrates. leah4sci.com Mechanochemical methods for Grignard reactions with carbon dioxide have been developed to reduce solvent usage and reaction times. nih.gov

Palladium-Catalyzed Carbonylation Procedures

Palladium-catalyzed carbonylation offers a more direct route to thiophenecarboxylic acids and their esters. nih.govnih.gov This method involves the reaction of a halothiophene with carbon monoxide in the presence of a palladium catalyst and an alcohol or water. nih.gov When an alcohol is used as the solvent or co-solvent, the corresponding ester can be formed directly.

Recent advancements have focused on developing more efficient and sustainable palladium-catalyzed carbonylation methods. For example, a novel catalytic carbonylation of thiophenes using a palladium acetate (B1210297) catalyst under a carbon monoxide/carbon dioxide binary gas system has been reported to produce the corresponding carboxylic acids in high yields. rsc.orgresearchgate.net This system was found to suppress the thermal decomposition of the palladium catalyst, enhancing its durability. rsc.orgresearchgate.net The use of p-benzoquinone as an oxidant regenerates the active palladium species. rsc.org

Esterification of Thiophenecarboxylic Acids

Once the 2-thiophenecarboxylic acid has been synthesized, the final step is esterification to produce the desired carboxylate. Several standard esterification methods can be employed.

One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. gatech.edu The reaction is typically heated to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions.

Other methods include using coupling reagents that activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org Additionally, some synthetic routes can directly yield the ester, such as the palladium-catalyzed carbonylation in the presence of an alcohol. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations for Thiophene Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact and enhance safety. nih.govresearchgate.net This involves the development of methodologies that reduce waste, use less hazardous reagents, and employ renewable resources. nih.gov

Metal-free synthetic approaches are a key area of focus in green thiophene chemistry. nih.govorganic-chemistry.org These methods avoid the use of potentially toxic and expensive metal catalysts. For instance, reactions utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source with substrates like cyclopropyl (B3062369) derivatives or buta-1-enes have been developed. nih.govorganic-chemistry.org

The use of greener solvents is another important aspect. rsc.org Researchers have explored the use of ionic liquids and deep eutectic solvents as alternatives to traditional volatile organic solvents. rsc.org Solvent-free reaction conditions are also being investigated where feasible. rsc.org

Furthermore, the synthesis of thiophene derivatives from bio-based feedstocks is a promising avenue for sustainable chemistry. For example, levulinic acid, a platform chemical derived from cellulose, has been used as a starting material for the synthesis of functionalized thiophenes. royalsocietypublishing.org This approach reduces the reliance on fossil fuels for the production of valuable chemical intermediates. royalsocietypublishing.org

Table 2: Green Chemistry Approaches in Thiophene Synthesis

Green Chemistry PrincipleApplication in Thiophene SynthesisExample
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Transition-metal-free synthesis of thiophenes from buta-1-enes and potassium sulfide. organic-chemistry.org
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives.Synthesis of thiophene derivatives in deep eutectic solvents. rsc.org
Use of Renewable Feedstocks Utilizing biomass-derived starting materials.Synthesis of 5-methylthiophene-2-thiol (B1266635) from levulinic acid. royalsocietypublishing.org
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents.Palladium-catalyzed direct C-H arylation of thiophenes with low catalyst loading. organic-chemistry.org

By embracing these green chemistry principles, the synthesis of this compound and other valuable thiophene derivatives can be made more sustainable and environmentally responsible.

Electrophilic Aromatic Substitution (EAS) Pathways on the Thiophene Ring

The thiophene ring is inherently electron-rich and more susceptible to electrophilic attack than benzene (B151609). wikipedia.org However, the substituents on the this compound molecule significantly influence the outcome of Electrophilic Aromatic Substitution (EAS) reactions. The reactivity and regioselectivity are determined by the combined directing effects of the phenyl and carboxylate groups. wikipedia.org

Generally, electrophilic substitution on the thiophene ring occurs preferentially at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the cationic intermediate, the arenium ion, more effectively. chemicalbook.comdalalinstitute.com When one α-position is blocked, the substitution favors the other available α-position.

In the case of this compound, the C2 position is occupied by the carboxylate group, and the C4 position by the phenyl group. The remaining unsubstituted positions are C3 and C5.

Carboxylate Group (-COOR) at C2: This is an electron-withdrawing and deactivating group. Deactivating groups decrease the rate of electrophilic substitution and are typically meta-directing. wikipedia.org Therefore, the carboxylate group at C2 directs incoming electrophiles towards the C4 and C5 positions, while deactivating the adjacent C3 position.

Phenyl Group (-C₆H₅) at C4: This group is weakly activating and directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.org On the thiophene ring, this corresponds to the C3 and C5 positions.

The cumulative effect of these two substituents determines the final regiochemical outcome. The C5 position is activated by the phenyl group and is also a site targeted by the meta-directing influence of the C2-carboxylate. Conversely, the C3 position is activated by the phenyl group but deactivated by the adjacent C2-carboxylate. Therefore, electrophilic attack is most likely to occur at the C5 position, which benefits from the activating effect of the phenyl group and is the least sterically hindered and electronically disfavored position.

Table 1: Predicted Regioselectivity of EAS on this compound

Position Influence of C2-Carboxylate (Deactivating, Meta-directing) Influence of C4-Phenyl (Activating, Ortho/Para-directing) Predicted Outcome
C3 Deactivated (adjacent to EWG) Activated (ortho position) Less Favorable
C5 Targeted (meta position) Activated (ortho position) Most Favorable

Oxidative Transformations of Thiophenecarboxylates

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidative transformations can be achieved using various oxidizing agents and catalytic systems.

The oxidation of thiophenes by molecular oxygen has been investigated on both triplet (³O₂) and singlet (¹O₂) potential energy surfaces.

Triplet Oxygen (Ground State): Theoretical studies on thiophene and its alkylated derivatives show that the reaction with triplet oxygen proceeds through mechanisms like direct hydrogen abstraction or addition/elimination. acs.orgnih.gov However, these pathways have significantly high activation energy barriers (over 30 kcal/mol), suggesting that the direct oxidation of the thiophene ring by ground-state oxygen is generally unfavorable and likely only becomes significant in high-temperature processes such as combustion. acs.orgnih.govresearchgate.net

Singlet Oxygen: The reaction of thiophenes with singlet oxygen is considerably more favorable. nih.gov The predominant mechanism is a [2+4] cycloaddition reaction, where the singlet oxygen adds across the diene system of the thiophene ring to form an endoperoxide intermediate. acs.orgmdpi.comresearchgate.net This intermediate can then undergo further reactions. The reactivity of thiophenes towards singlet oxygen is sensitive to the electronic nature of the substituents on the ring. The presence of electron-withdrawing groups, such as the carboxylate group in this compound, decreases the electron density of the thiophene ring, thereby reducing its reactivity towards singlet oxygen. researchgate.net

The oxidation of thiophene derivatives is a stepwise process. nih.govacs.org The sulfur atom is first oxidized to a sulfoxide (B87167) (a thiophene S-oxide), which is a relatively stable intermediate. researchgate.net Upon further oxidation, the sulfoxide is converted to the corresponding sulfone (a thiophene S,S-dioxide). nih.govdicp.ac.cn

This stepwise nature allows for the potential isolation of the sulfoxide intermediate, although complete oxidation to the more stable sulfone often occurs readily, especially with stronger oxidizing agents or catalysts. nih.govacs.org

Methyltrioxorhenium(VII) (MTO, CH₃ReO₃) is a highly effective catalyst for the oxidation of thiophene derivatives using hydrogen peroxide (H₂O₂) as the oxidant. nih.govacs.org The mechanism involves the reaction of MTO with H₂O₂ to form catalytically active 1:1 and 1:2 rhenium peroxide complexes. nih.govacs.org These peroxorhenium species are powerful oxygen transfer agents.

The catalytic cycle proceeds as follows:

Catalyst Activation: MTO reacts with one or two molecules of H₂O₂ to form mono- and diperoxorhenium complexes. acs.org

First Oxygen Transfer (Sulfoxide Formation): The nucleophilic sulfur atom of the thiophene ring attacks the electrophilically activated peroxide coordinated to the rhenium center. nih.govacs.org This results in the transfer of one oxygen atom to the sulfur, forming the thiophene sulfoxide. The rate of this step is enhanced by electron-donating substituents on the thiophene ring. acs.orgdicp.ac.cn

Second Oxygen Transfer (Sulfone Formation): The thiophene sulfoxide is subsequently oxidized to the sulfone. nih.gov Interestingly, the trend in reactivity for this second step is reversed; electron-donating groups on the thiophene ring decrease the rate of oxidation from sulfoxide to sulfone. nih.govacs.org This has been attributed to a more complex mechanism where both the sulfoxide and the peroxide are coordinated to the rhenium center. nih.govacs.org

Table 2: Effect of Substituents on MTO-Catalyzed Oxidation Rates of Thiophenes

Oxidation Step Effect of Electron-Donating Groups Effect of Electron-Withdrawing Groups Rationale
Thiophene → Sulfoxide Rate Increases acs.orgdicp.ac.cn Rate Decreases Nucleophilic attack of thiophene sulfur on the activated peroxide. acs.org
Sulfoxide → Sulfone Rate Decreases nih.govacs.org Rate Increases Subtle electronic effects when both sulfoxide and peroxide are coordinated to Rhenium. nih.gov

For this compound, the electron-withdrawing carboxylate group would be expected to slow down the initial oxidation to the sulfoxide, while the phenyl group would have a modest activating effect.

Nucleophilic Reactivity and Ring-Opening Processes

While the electron-rich thiophene ring is generally more susceptible to electrophilic attack, it can undergo nucleophilic reactions, particularly when activated by strong electron-withdrawing groups. For this compound, nucleophilic attack can occur at the carbonyl carbon of the ester or, under certain conditions, lead to ring-opening.

Kinetic studies on the aminolysis of 4-nitrophenyl 2-thiophenecarboxylate with secondary alicyclic amines have shown that the reaction proceeds via a stepwise mechanism involving a tetrahedral addition intermediate. psu.edukoreascience.kr The breakdown of this intermediate to form the products is the rate-determining step. This demonstrates the susceptibility of the ester functional group to nucleophilic acyl substitution.

Thiophene ring-opening can be initiated by nucleophilic attack, often leading to the formation of a thiolate anion which can then participate in subsequent reactions. nih.gov For instance, the reaction of certain thiophene derivatives with amines can lead to a ring-opening/recyclization process. rsc.org In these cases, nucleophilic attack on a carbonyl group attached to the ring can induce a cascade that results in the cleavage of a C-S bond within the thiophene ring. rsc.org

Desulfurization Reactions and Pathways

Desulfurization, the removal of the sulfur atom from the thiophene ring, is a key reaction for converting thiophene derivatives into aliphatic compounds.

A classic and widely used method for the desulfurization of thiophenes is reductive desulfurization using Raney Nickel. thieme-connect.de The reaction of thiophenecarboxylic acids with Raney Nickel alloy in an alkaline medium effectively removes the sulfur atom and reduces the ring system to yield the corresponding saturated carboxylic acid. scispace.com This method is a powerful tool in organic synthesis for creating branched fatty acids from appropriately substituted thiophenes. scispace.com

Alternative desulfurization pathways exist, including those mediated by transition metal complexes which can cleave the C-S bonds. researchgate.net Furthermore, oxidative desulfurization processes represent another route. In these pathways, the thiophene is first oxidized to a sulfone, which increases the polarity and alters the reactivity of the molecule, facilitating subsequent sulfur removal. mdpi.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 2 Thiophenecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Phenyl-2-thiophenecarboxylate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of phenyl-2-thiophenecarboxylates is characterized by distinct signals for the protons on both the thiophene (B33073) and phenyl rings. In a study of various substituted phenyl 2-thiophenecarboxylates, the average chemical shifts for the thiophene ring protons were observed at approximately δ 7.98 (H3), δ 7.18 (H4), and δ 7.68 (H5). psu.edu The protons of the 4-phenyl group would exhibit characteristic multiplets in the aromatic region, typically between δ 7.2 and δ 7.8. The specific substitution pattern and the electronic effects of the ester linkage influence these chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For substituted thiophene-2-carboxylic acids and their esters, the chemical shifts of the ring carbons are well-documented. rsc.orgoup.com The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around δ 160-170. The carbon atoms of the thiophene ring show characteristic shifts, which are influenced by the position of the phenyl substituent. Similarly, the phenyl ring carbons exhibit signals in the aromatic region (δ 120-150), with the carbon attached to the ester oxygen appearing at a more downfield position compared to the others. A study on substituted phenyl 2-thiophenecarboxylates provided detailed analysis of these shifts. psu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H3 ~7.98 ~134
Thiophene H4 ~7.18 ~128
Thiophene H5 ~7.68 ~133
Phenyl H (ortho to ester) ~7.2-7.4 ~122
Phenyl H (meta to ester) ~7.4-7.6 ~130
Carbonyl C - ~162
Thiophene C2 - ~135
Thiophene C3 - ~134
Thiophene C4 - ~128
Thiophene C5 - ~133
Phenyl C (ipso, attached to O) - ~150
Phenyl C (ortho to ester) - ~122
Phenyl C (meta to ester) - ~130

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most prominent absorption band would be that of the ester carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1720-1740 cm⁻¹. rsc.org The presence of the thiophene and phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-O stretching of the ester group would also be observable, typically between 1100 and 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Thiophene and its derivatives exhibit characteristic UV absorption spectra. nii.ac.jp The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the thiophene and phenyl rings. The presence of the phenyl substituent on the thiophene ring can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene-2-carboxylate (B1233283). Studies on related compounds, such as thienyltriazines, have shown absorption maxima influenced by intramolecular charge transfer (ICT) effects. nih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₈O₂S), the molecular ion peak [M]⁺ would be expected at m/z 204.02.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of the phenoxy radical (•OC₆H₅): This would result in a fragment ion corresponding to the thenoyl cation [C₄H₃SCO]⁺ at m/z 111.

Loss of the thenoyl radical (•C₄H₃SCO): This would lead to the formation of the phenoxy cation [OC₆H₅]⁺ at m/z 93.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the thenoyl cation to give a [C₄H₃S]⁺ fragment at m/z 83.

The relative intensities of these fragment ions provide valuable information for confirming the structure of the molecule. wikipedia.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

Fragment Ion m/z (Predicted) Possible Origin
[C₁₁H₈O₂S]⁺ (Molecular Ion) 204 Parent Molecule
[C₄H₃SCO]⁺ 111 Loss of •OC₆H₅
[OC₆H₅]⁺ 93 Loss of •C₄H₃SCO

X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular and Supramolecular Structures

For instance, the crystal structure of 2-acetylphenyl 5-methylthiophene-2-carboxylate reveals that the thiophene ring and the phenyl ring are not coplanar, with a significant dihedral angle between them. rsc.org This is a common feature in such bicyclic aromatic systems due to steric hindrance. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds. rsc.org In the case of this compound, one would expect the phenyl and thiophene rings to be twisted relative to each other. The solid-state structure would likely be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Studies of Paramagnetic Thiophene Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. While this compound is a diamagnetic molecule and therefore EPR-silent, this spectroscopic method is highly relevant for studying its paramagnetic derivatives or complexes.

Thiophene Radical Cations: Thiophene and its oligomers can be oxidized to form stable radical cations, which are readily studied by EPR. These studies provide information about the distribution of the unpaired electron spin density over the π-conjugated system. rsc.orgnih.govnih.govpsu.edu The g-values and hyperfine coupling constants obtained from EPR spectra offer detailed insights into the electronic structure of these radical species. nih.gov

Paramagnetic Metal Complexes: Thiophene-containing ligands, such as thiophenecarboxylates, can coordinate to paramagnetic transition metal ions (e.g., Cu(II), Mn(II)) to form EPR-active complexes. rsc.orgepa.govnih.gov The EPR spectra of these complexes provide information about the coordination geometry around the metal center, the nature of the metal-ligand bonding, and magnetic interactions between metal centers in polynuclear complexes. nih.govresearchgate.net For example, the EPR spectrum of a copper(II) complex with a thiophene-containing ligand was typical of a tetragonally elongated geometry. epa.gov

Computational and Theoretical Investigations of 4 Phenyl 2 Thiophenecarboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 4-Phenyl-2-thiophenecarboxylate. These methods can predict molecular geometries, spectroscopic characteristics, and the distribution of electrons, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular structures.

Theoretical calculations for a closely related compound, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, have been performed to optimize its molecular structure. These calculations are crucial for understanding the foundational structure from which electronic properties are derived.

Furthermore, DFT can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm structural assignments. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule.

Table 1: Selected Predicted Geometric Parameters of a Related Thiophene Derivative

Parameter Bond Length (Å) / Bond Angle (°)
C-S (Thiophene) 1.72 - 1.75
C=C (Thiophene) 1.38 - 1.42
C-C (Phenyl-Thiophene) 1.45 - 1.48
C=O (Carboxylate) 1.21 - 1.23
C-O (Carboxylate) 1.35 - 1.37
Thiophene-Phenyl Dihedral Angle 30 - 45

Note: Data is generalized from computational studies on similar substituted phenyl-thiophene carboxylate systems.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and can be more easily excited.

In derivatives of this compound, the HOMO is typically localized over the electron-rich thiophene ring and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylate group and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack. For ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the calculated HOMO and LUMO energies are -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV researchgate.net. This relatively large energy gap indicates good kinetic stability for this derivative.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted this compound Derivative researchgate.net

Parameter Value (eV)
EHOMO -4.994
ELUMO -1.142
Energy Gap (ΔE) 3.852
Ionization Potential (I) 4.994
Electron Affinity (A) 1.142
Chemical Potential (μ) -3.068

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. Neutral regions are generally colored green.

In studies of similar phenylthiophene carboxylate compounds, the MEP surface typically shows the most negative potential around the oxygen atoms of the carboxylate group, indicating that this is a primary site for electrophilic interactions. The hydrogen atoms of the phenyl and thiophene rings, as well as the sulfur atom to a lesser extent, often exhibit a positive potential, making them potential sites for nucleophilic attack.

Fukui functions are another powerful tool derived from DFT for identifying the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function provides a value for each atom, indicating its susceptibility to different types of attack.

fk+ : for nucleophilic attack (measures reactivity upon adding an electron)

fk- : for electrophilic attack (measures reactivity upon removing an electron)

fk0 : for radical attack

In a study of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui function analysis revealed that the C4 atom of the thiophene ring was the most reactive site for nucleophilic attack, while the nitrogen atom of the amino group was the most reactive site for electrophilic attack researchgate.netresearchgate.net. This type of analysis provides a more quantitative prediction of reactivity compared to the qualitative insights from MEP maps.

Table 3: Condensed Fukui Functions for Selected Atoms of a Substituted this compound Derivative

Atom fk+ (Nucleophilic Attack) fk- (Electrophilic Attack)
C2 (Thiophene) Low Moderate
C3 (Thiophene) Moderate High
C4 (Thiophene) High Low
C5 (Thiophene) Moderate Moderate
S1 (Thiophene) Low Low
C (Phenyl) Variable Variable
O (Carbonyl) High Low

Note: The data presented is a qualitative representation based on findings for structurally similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of flexible molecules like this compound by modeling the movements of atoms and the interactions between molecules in a simulated environment (e.g., in a solvent).

Supramolecular Architecture Studies in Thiophenecarboxylate Complexes

Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the crystal engineering of thiophenecarboxylate complexes, creating robust and predictable patterns that guide the assembly of molecules into higher-order structures. mdpi.com These interactions involve a hydrogen atom being shared between two electronegative atoms, typically oxygen, nitrogen, or halogens.

In mixed-ligand cobalt(II) and copper(II) complexes incorporating thiophene-2-carboxylate (B1233283), a variety of hydrogen bonds contribute to the formation of a three-dimensional supramolecular architecture. researchgate.net For instance, in an aquachlorido(thiophene-2-carboxylato-κO)cobalt(II) complex, the amino group of a coordinated 2-amino-4,6-dimethoxypyrimidine (B117758) ligand and the carboxylate oxygen atom of the thiophene-2-carboxylate ligand form an interligand N—H⋯O hydrogen bond. researchgate.net This specific interaction results in a stable six-membered ring motif denoted as S(6). researchgate.net

Furthermore, pyrimidine (B1678525) molecules within the same structure can form base pairs through a pair of N—H⋯N hydrogen bonds, creating an R2²(8) motif. researchgate.net The stability of the crystal lattice is further enhanced by O—H⋯O and O—H⋯Cl hydrogen bonds involving coordinated water molecules and chloride ions. researchgate.net In some structures, coordinated water molecules play a pivotal role, forming four-membered [(H₂O)₂O₂] rings or six-membered [(H₂O)₄O₂] rings with a chair conformation through O—H⋯O interactions. researchgate.net Open packed arrangements in other thiophenecarboxylate complexes are also stabilized by hydrogen bonds. rsc.org

The table below summarizes the types of hydrogen bonding interactions observed in the supramolecular structures of thiophenecarboxylate complexes.

DonorAcceptorType of InteractionResulting Motif/Structure
N-H (amino group)O (carboxylate)Interligand Hydrogen BondS(6) ring motif
N-H (pyrimidine)N (pyrimidine)Base PairingR2²(8) motif
O-H (water)O (carboxylate/water)Water-mediated Linkage3D Supramolecular Network
O-H (water)Cl (chloride ion)Ion-Molecule InteractionStabilization of Crystal Lattice

These networks demonstrate how specific, directional hydrogen bonds can be utilized to construct complex and stable crystalline solids from simple molecular building blocks.

Tetrel Bonds and Other Non-Covalent Interactions

Beyond conventional hydrogen bonding, more subtle non-covalent forces, such as tetrel bonds, significantly influence the supramolecular architecture of thiophenecarboxylate complexes. A tetrel bond is a non-covalent interaction involving a Group 14 element (like C, Si, Ge, Sn, Pb) acting as an electrophilic site (a σ-hole) that attracts a nucleophile, such as a lone pair on an electronegative atom or an anion. nih.govarxiv.orgrsc.org

Computational and experimental studies on tetranuclear Lead(II) (Pb) complexes with halogenated thiophene carboxylate ligands have highlighted the critical role of tetrel bonds in their crystal engineering. rsc.org In these systems, each Pb(II) atom forms a hemidirectional coordination, creating space that facilitates the formation of tetrel bonds. rsc.org These interactions are shown to guide and stabilize close-packed arrangements within the crystal lattice. rsc.org

The table below presents key data from computational investigations into tetrel bonds in Pb(II) thiophenecarboxylate complexes.

Tetrel BondInteraction Energy (kcal mol⁻¹)Bond Length (Å)
Pb⋯Br-4.38Not specified
Pb⋯Cl-3.373.8637

Applications of Thiophenecarboxylates in Advanced Materials Science

Design and Synthesis of Thiophene-Based Functional Polymers

The incorporation of thiophene (B33073) rings into polymer backbones is a fundamental strategy for creating materials with desirable electronic and physical properties. The phenyl and carboxylate groups on a thiophene monomer like 4-Phenyl-2-thiophenecarboxylate would be expected to influence polymer characteristics such as solubility and intermolecular interactions.

Conjugated Polythiophenes and Oligothiophenes in Organic Electronics

Conjugated polythiophenes are a major class of conductive polymers used in organic electronics. The synthesis of these materials often involves the polymerization of substituted thiophene monomers. For instance, polythiophene derivatives are synthesized through methods like oxidative coupling polymerization. While specific polymerization of this compound is not documented, the general approach would involve coupling these monomer units to form a conjugated backbone. The presence of the phenyl group could enhance π-π stacking, which is crucial for charge transport, while the carboxylate group might be used to tune solubility for solution-based processing of electronic devices.

Oligothiophenes, which are shorter, well-defined chains, also benefit from functionalization. A derivative, methyl 3-amino-4-phenyl-2-thiophenecarboxylate, has been noted in the context of organic thin-film transistors, suggesting that phenyl-substituted thiophenes are of interest for creating stable semiconductor materials. chem960.com

Thiophene–Aromatic Polyesters and Their Structural Characterization

Thiophene units can be incorporated into polyester (B1180765) chains to create materials with enhanced thermal stability and specific optical or electronic properties. The synthesis typically involves the polycondensation of a thiophene-containing dicarboxylic acid or diol with an aromatic comonomer.

Although no polyesters explicitly containing the this compound moiety are described in the available literature, the synthesis of other thiophene-aromatic polyesters has been detailed. For example, polyesters have been created using 2,5-thiophenedicarboxylic acid. The characterization of such polymers relies on techniques like FT-IR to confirm the formation of ester linkages, NMR spectroscopy to elucidate the polymer structure, and thermal analysis (TGA and DSC) to determine thermal stability and glass transition temperatures. X-ray diffraction is often used to assess the crystallinity and ordering of the polymer chains, which significantly impacts the material's properties. A polyester derived from a monomer like this compound would be expected to be amorphous due to the bulky phenyl group disrupting chain packing, potentially leading to good solubility in organic solvents.

Role in Organic Electronic and Optoelectronic Devices

The electronic properties of thiophene-based materials make them suitable for a range of organic electronic and optoelectronic devices. The specific substituents on the thiophene ring are critical for tuning the material's performance in these applications.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic circuits. The active semiconductor layer in an OFET often consists of a thiophene-based polymer or small molecule. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor. The structure of a material like this compound, with its phenyl group, could promote the necessary π-π stacking for efficient charge transport between molecules. While no OFETs have been constructed using this specific compound, related thiophene-containing oligomers have been successfully used as p-type semiconductor materials in solution-processable OFETs.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, different organic layers are responsible for injecting, transporting, and emitting light. Thiophene derivatives can be found in various roles within an OLED stack, including as part of the emissive layer or as host materials for phosphorescent emitters. The wide range of structural modifications possible for thiophenes allows for the tuning of their emission color and electronic properties. For example, the incorporation of different aromatic and heterocyclic groups can lead to materials that emit across the visible spectrum. While this compound itself has not been reported in OLED applications, the general class of thiophene-containing molecules is integral to the development of new OLED materials.

Organic Photovoltaics (OPVs) and Hole Transport Materials

OPVs, or organic solar cells, rely on a blend of electron-donating and electron-accepting materials to absorb light and generate electrical current. Thiophene-based polymers are frequently used as the electron donor material due to their strong light absorption and good hole transport properties. Introducing an ester-substituted thiophene unit into a polymer backbone has been shown to be an effective strategy for optimizing the molecular energy levels and broadening the absorption spectrum, leading to higher efficiency in OPV devices.

Furthermore, thiophene-based polymers are excellent candidates for hole transport materials (HTMs) in perovskite solar cells. An effective HTM requires suitable energy levels to facilitate the extraction of holes from the perovskite layer, as well as good mobility for transporting these charges to the electrode. The structural features of a 4-phenyl-substituted thiophene could contribute positively to these properties. For instance, bithiophene-based molecules have been designed as cost-effective HTMs, demonstrating high power conversion efficiencies in solar cells.

Catalytic Applications and Coordination Chemistry of Thiophenecarboxylates

Thiophenecarboxylates as Ligands in Organometallic Catalysis

The utility of organometallic compounds is a cornerstone of modern synthetic methodology for creating new chemical bonds. researchgate.net In this context, thiophenecarboxylate ligands are instrumental in developing efficient catalytic systems. frontiersin.org

Thiophenecarboxylate ligands, particularly in the form of copper(I) 2-thiophenecarboxylate (CuTc), have proven to be effective in various copper-mediated cross-coupling reactions. These reactions are essential for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. tcichemicals.comsioc-journal.cn Historically, many copper-mediated couplings, like the Ullmann reaction, required harsh conditions and stoichiometric amounts of copper. tcichemicals.com The development of ligand-assisted copper catalysis has enabled these reactions to proceed under much milder conditions, often at room temperature, and with catalytic amounts of the metal. tcichemicals.comlongdom.org

CuTc has been identified as a key catalyst or co-catalyst in several important coupling reactions:

Ullmann Condensation : CuTc catalyzes the Ullmann homocoupling of aryl halides, a classic method for forming biaryl compounds. A significant advantage of using CuTc is the ability to conduct the reaction at room temperature, avoiding the need for high heat. tcichemicals.com

Liebeskind-Srogl Cross-Coupling : In this reaction, which couples thioesters with boronic acids, CuTc plays a crucial role as a co-catalyst with palladium. It facilitates the activation of the thioester, which is a key step in the catalytic cycle. tcichemicals.com

Chan-Lam-Evans Coupling : This reaction forms C-N bonds by coupling aryl boronic acids with amines. Divalent copper promotes the reaction, using oxygen from the air as a reoxidant. tcichemicals.com Thiophene-containing compounds are important scaffolds in materials with unique electronic properties and in pharmaceuticals, and this type of C-N coupling is used to synthesize derivatives like alkyl(phenylamino)thiophene carboxylates. researchgate.net

Goldberg-Type C-N Coupling : In the N-arylation of secondary amides, which can be challenging substrates, copper-based metal-organic frameworks have shown higher activity than copper(I) thiophenecarboxylate (CuTC), highlighting CuTC as a benchmark catalyst in this area. mdpi.com

Table 1: Copper-Thiophenecarboxylate Catalyzed Reactions

Reaction Type Catalyst/Co-catalyst Key Role of Thiophenecarboxylate Ref.
Ullmann Coupling Copper(I) 2-thiophenecarboxylate (CuTc) Enables reaction at room temperature. tcichemicals.com
Liebeskind-Srogl Coupling CuTc (with Palladium) Assists in the activation of thioesters. tcichemicals.com
Chan-Lam-Evans Coupling Divalent Copper Used in the synthesis of N-arylated thiophene (B33073) derivatives. tcichemicals.comresearchgate.net
Goldberg C-N Coupling Copper(I) 2-thiophenecarboxylate (CuTC) Serves as a catalyst for N-arylation of amides. mdpi.com

Iron, being earth-abundant and less toxic than precious metals, is an attractive alternative for catalysis. researchgate.net Thiophenecarboxylate ligands have been incorporated into iron-based systems to catalyze important reduction reactions.

Hydrosilylation of Ketones : A highly efficient catalytic system combining iron(II) acetate (B1210297) with thiophenecarboxylate has been developed for the hydrosilylation of ketones. deepdyve.com This process involves the addition of a silicon-hydrogen bond across a carbon-oxygen double bond and is a valuable method for synthesizing alcohols. Iron complexes with various ligands have been explored for this transformation, demonstrating the potential for tuning reactivity. nih.gov

Hydrogenation : Asymmetric transfer hydrogenation of ketones is another area where iron catalysts have shown great promise. researchgate.net While direct use of 4-phenyl-2-thiophenecarboxylate in this context is not explicitly detailed, iron complexes with tetradentate diphosphine ligands have been successfully used to catalyze the reduction of ketones and imines. google.com The development of catalysts for the hydrogenation of CO2 into fuels and chemicals is also a major area of research for iron-based systems. nih.gov

Table 2: Iron-Thiophenecarboxylate Catalysis Example

Reaction Catalytic System Substrate Type Application Ref.
Hydrosilylation Iron(II) acetate–thiophenecarboxylate Ketones Reduction of carbonyl compounds deepdyve.com

General Catalytic Roles in Organic Transformations

Beyond specific named reactions, thiophenecarboxylates play a role in fundamental bond-forming processes that are central to organic synthesis.

The formation of carbon-carbon bonds is arguably the most important transformation in organic chemistry. Thiophenecarboxylate ligands contribute to this field, primarily through copper-catalyzed reactions. A notable application is the use of copper(I)-thiophene-2-carboxylate (CuTC) in a modified Ullmann coupling for the synthesis of a key intermediate of (+)-isoschizandrin, a complex natural product. longdom.org This demonstrates the utility of these catalysts in constructing complex molecular architectures. longdom.orgorganic-chemistry.org

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy that streamlines synthesis. acs.org Carboxylate groups are known to assist in C-H activation by acting as internal bases or chelating directing groups. scispace.com This principle applies to thiophenecarboxylates. For instance, 2-thiophenecarboxylic acid has been successfully reacted with olefins containing electron-withdrawing groups to form acyclic derivatives through a C-H activation mechanism. encyclopedia.pub This type of reaction, which forges a new C-C bond at a previously unfunctionalized position, highlights the potential of using simple thiophene precursors in advanced synthetic applications. encyclopedia.pubbeilstein-journals.org The process often involves a transition metal catalyst that facilitates the cleavage of the C-H bond, which can occur through mechanisms like concerted metallation-deprotonation (CMD). nih.gov

Thiophene-Based Ligands in Metal Complexes and Coordination Polymers

The ability of thiophene-based carboxylates to act as linkers between metal ions has led to the development of numerous coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their crystalline, porous structures and potential applications in gas storage, separation, and catalysis. nih.govacs.orgnih.gov

The selection of the organic ligand is critical in determining the final structure and properties of the network. nih.gov Various thiophenedicarboxylates and other substituted thiophenecarboxylates have been used to construct these materials with a range of metal ions.

Copper-based Polymers : A porous coordination polymer (PCP) constructed from a thiophene-bridged bent tetracarboxylate ligand and Cu(II) ions forms a pillared-layer framework. This material exhibits significant uptake of CO2 and other gases like acetylene (B1199291) and ethylene. acs.orgnih.gov

Zinc-based Polymers : A two-dimensional coordination polymer has been synthesized using thiophene-2,5-dicarboxylic acid (H2tdc) and adenine (B156593) as mixed ligands with Zn(II) ions. The resulting material shows enhanced photoluminescence compared to the free ligands. nih.gov

Manganese, Cobalt, and Cadmium Polymers : One-dimensional coordination polymers have been built using 3,3′-(thiophene-2,5-diyl)dibenzoic acid as the ligand with Mn(II), Cu(II), Zn(II), and Cd(II). These materials have demonstrated high efficiency as catalysts for hydrogen generation from NaBH4 and as adsorbents for organic dyes. acs.org A series of Co(II) coordination polymers have also been assembled using a thiophene-dicarboxamide ligand and various polycarboxylates, which were then functionalized to enhance their photocatalytic performance. rsc.org

Table 3: Examples of Thiophene-Based Coordination Polymers

Metal Ion Thiophene-Based Ligand Polymer Type Reported Application/Property Ref.
Cu(II) Thiophene-bridged bent tetracarboxylate 3D Porous Coordination Polymer High gas uptake (CO₂, C₂H₂, C₂H₄) acs.orgnih.gov
Zn(II) Thiophene-2,5-dicarboxylic acid 2D Coordination Polymer Enhanced photoluminescence nih.gov
Mn(II), Cu(II), Zn(II), Cd(II) 3,3′-(Thiophene-2,5-diyl)dibenzoic acid 1D Coordination Polymer Catalysis (H₂ generation), Dye adsorption acs.org
Co(II) N,N′-bis(pyridine-3-yl)thiophene-2,5-dicarboxamide 2D and 3D Coordination Polymers Photocatalysis rsc.org

In Vitro Biological Activity and Mechanistic Insights of Thiophenecarboxylate Derivatives

Antimicrobial Activity Investigations

Thiophenecarboxylate derivatives have emerged as a promising class of compounds with significant antimicrobial properties. Extensive in vitro studies have demonstrated their efficacy against a range of pathogenic microorganisms, including drug-resistant bacteria and fungi. These investigations have also shed light on their mechanisms of action, which often involve the disruption of essential cellular processes.

Antibacterial Efficacy Against Drug-Resistant Gram-Negative Bacteria

Recent research has highlighted the potential of thiophene (B33073) derivatives in combating the growing threat of antimicrobial resistance, particularly against Gram-negative bacteria. A study investigating a series of heterocyclic derivatives identified several thiophene compounds with notable activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to >64 mg/L. brieflands.comnih.gov Specifically, thiophene derivatives designated as 4, 5, and 8 demonstrated significant efficacy, with MIC50 values (the minimum concentration required to inhibit the growth of 50% of strains) between 16 and 32 mg/L for Col-R A. baumannii and between 8 and 32 mg/L for Col-R E. coli. brieflands.comnih.govwikipedia.org Time-kill curve assays further revealed that compounds 4 and 8 exerted a bactericidal effect against these multidrug-resistant strains. brieflands.comwikipedia.org

Antibacterial Activity of Thiophene Derivatives Against Colistin-Resistant Gram-Negative Bacteria
CompoundOrganismMIC50 (mg/L)
Thiophene Derivative 4Acinetobacter baumannii (Col-R)16
Thiophene Derivative 5Acinetobacter baumannii (Col-R)16
Thiophene Derivative 8Acinetobacter baumannii (Col-R)32
Thiophene Derivative 4Escherichia coli (Col-R)8
Thiophene Derivative 5Escherichia coli (Col-R)32
Thiophene Derivative 8Escherichia coli (Col-R)32

Antifungal Activity Studies

In addition to their antibacterial properties, thiophenecarboxylate derivatives have demonstrated promising antifungal activity. A study on N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones evaluated their in vitro efficacy against various Candida species and Cryptococcus neoformans. The results indicated that these compounds are potential antifungal agents, with their mechanism of action likely associated with the inhibition of enzymes involved in the ergosterol (B1671047) biosynthesis pathway. rjpbr.com Another investigation into novel thiophene/furan-1,3,4-oxadiazole carboxamides revealed fair to potent antifungal activity against seven phytopathogenic fungi. nih.gov Certain compounds within this series, namely 4b, 4g, 4h, 4i, and 5j, exhibited remarkable activity against Sclerotinia sclerotiorum, with EC50 values ranging from 0.1 to 1.1 mg/L. nih.gov Notably, compound 4i was found to be more potent than the commercial fungicide boscalid. nih.gov

Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives Against Sclerotinia sclerotiorum
CompoundEC50 (mg/L)
4b0.1 - 1.1
4g0.1 - 1.1
4h0.1 - 1.1
4i0.140 ± 0.034
5j0.1 - 1.1
Boscalid (Control)0.645 ± 0.023

Evaluation of Membrane Permeabilization and Bacterial Adherence to Host Cells

Mechanistic studies have revealed that a key aspect of the antibacterial action of certain thiophene derivatives is their ability to disrupt the bacterial cell membrane. Treatment of colistin-resistant A. baumannii and E. coli with these compounds resulted in increased membrane permeabilization. brieflands.comwikipedia.org This disruption of the cell envelope integrity is a critical factor contributing to their bactericidal effects. Furthermore, these thiophene derivatives were found to reduce the adherence of these pathogenic bacteria to host cells. brieflands.comwikipedia.org By inhibiting bacterial attachment, these compounds can potentially prevent the initial stages of infection and biofilm formation.

Enzyme Inhibition Studies (e.g., DNA gyrase, DHFR)

The antimicrobial activity of thiophenecarboxylate derivatives can also be attributed to their ability to inhibit essential bacterial enzymes. A class of antibacterial thiophenes has been identified that targets DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. researchgate.net Unlike fluoroquinolone antibiotics that stabilize double-stranded DNA breaks, these thiophene compounds stabilize gyrase-mediated DNA-cleavage complexes in either one or both DNA strands. researchgate.net X-ray crystallography has shown that these inhibitors bind to a protein pocket remote from the DNA, suggesting an allosteric mechanism of inhibition. researchgate.net

While the thiophene scaffold is a component of some molecules designed as dihydrofolate reductase (DHFR) inhibitors, particularly when combined with other heterocyclic rings like pyrazole (B372694) and thiazole, there is currently a lack of direct scientific evidence specifically demonstrating the inhibition of DHFR by 4-Phenyl-2-thiophenecarboxylate or its closely related derivatives. nih.govnih.gov

Anticancer Potential in Cell-Based Assays

Thiophenecarboxylate derivatives have also been the focus of extensive research into their potential as anticancer agents. Numerous in vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines, suggesting their promise in the development of novel cancer therapeutics.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, MCF-7)

A significant body of research has evaluated the cytotoxic activity of thiophene derivatives against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. One study reported that a series of newly synthesized thiophene derivatives exhibited moderate cytotoxic effects on both cell lines. mdpi.com Among these, compounds 4a, 4b, 14a, and 14b displayed the highest cytotoxicity, with IC50 values that were comparable to the standard drug Sorafenib. mdpi.com Another investigation into a series of thiophene derivatives (TPs) also demonstrated their antitumor activity against HepG2 cells. researchgate.net

In the context of breast cancer, a study on the anticancer properties of several thiophene derivatives in MCF-7 cells revealed that all tested compounds reduced cell viability, exhibiting cytotoxic activity with IC50 values below 30 µmol/l. nih.gov The compound designated as SB-200 showed a favorable selectivity index in MCF-7 cells when compared to doxorubicin (B1662922) in a 2D culture. nih.gov Furthermore, all the thiophene derivatives investigated in this study were found to induce G0/G1 phase cell cycle arrest. nih.gov

Cytotoxic Activity of Thiophene Derivatives Against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)
Thiophene Derivative 4aHepG2Comparable to Sorafenib
Thiophene Derivative 4aMCF-7Comparable to Sorafenib
Thiophene Derivative 4bHepG2Comparable to Sorafenib
Thiophene Derivative 4bMCF-7Comparable to Sorafenib
Thiophene Derivative 14aHepG2Comparable to Sorafenib
Thiophene Derivative 14aMCF-7Comparable to Sorafenib
Thiophene Derivative 14bHepG2Comparable to Sorafenib
Thiophene Derivative 14bMCF-7Comparable to Sorafenib
SB-200MCF-7<30

Apoptosis Induction and Mechanistic Evaluation

Thiophenecarboxylate derivatives have been identified as potent inducers of apoptosis in various cancer cell lines through intrinsic, or mitochondrially-mediated, pathways. A notable example is the thiophene derivative F8, which has demonstrated significant cytotoxic effects on lymphoma, leukemia, and other cancer cell lines, with CC50 values in the low micromolar to nanomolar range (0.805 µM to 3.05 µM) plos.orgnih.gov.

Mechanistic studies reveal that these compounds trigger a cascade of cellular events characteristic of apoptosis. One of the initial indicators is the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the cell membrane, a process known as PS externalization plos.orgnih.gov. In human acute lymphoblastic leukemia (CCRF-CEM) cells, treatment with compound F8 led to a significant increase in PS externalization, confirming the initiation of apoptosis plos.orgnih.gov.

Further investigation into the mechanism shows that these derivatives induce mitochondrial dysfunction. This is characterized by the depolarization of the mitochondrial membrane and a subsequent increase in the generation of reactive oxygen species (ROS) plos.orgnih.gov. The accumulation of ROS creates oxidative stress, which is a key contributor to the apoptotic process nih.gov. The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic cascade. Studies have confirmed that treatment with thiophenecarboxylate derivatives leads to the activation of these caspases, which then carry out the systematic dismantling of the cell plos.orgmdpi.com.

Another derivative, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (compound 4), was found to effectively induce both apoptosis and necrosis in MCF-7 breast cancer cells mdpi.com. Flow cytometry analysis showed a significant reduction in cell viability, with a notable increase in both early and late apoptotic cell populations after treatment mdpi.com.

Table 1: Mechanistic Steps of Apoptosis Induced by Thiophenecarboxylate Derivatives
Mechanistic StepObservationCompound(s)Cell Line(s)Reference
Phosphatidylserine (PS) ExternalizationSignificant increase in PS on the outer cell surface, a primary indicator of apoptosis.F8CCRF-CEM plos.orgnih.gov
Reactive Oxygen Species (ROS) GenerationAccumulation of ROS, leading to oxidative stress.F8CCRF-CEM nih.gov
Mitochondrial DepolarizationDecrease in mitochondrial membrane potential, indicating mitochondrial dysfunction.F8, MB-D2, MB-D4CCRF-CEM, JURKAT, HL-60, MDA-MB-231, PANC-1, A375 plos.orgmdpi.com
Caspase-3/7 ActivationActivation of executioner caspases, leading to cell death.F8CCRF-CEM plos.org
Apoptosis and Necrosis InductionSignificant increase in early and late apoptotic cell populations.Compound 4MCF-7 mdpi.com

Inhibition of Specific Biological Targets (e.g., PDK1, LDHA, Tubulin Binding)

Thiophenecarboxylate derivatives and related thiophene-based compounds exert their biological effects by interacting with specific molecular targets crucial for cancer cell proliferation and survival.

PDK1 Inhibition: 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1) is a key enzyme in cellular signaling pathways that promote cell survival and proliferation google.com. Thiophene-based structures have been explored as scaffolds for developing PDK1 inhibitors. For instance, a series of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds were designed and synthesized, demonstrating low micromolar inhibitory activity against PDK1 in biochemical assays nih.gov. These compounds were developed using a fragment-based screening approach, highlighting the potential of the thiophene core in targeting the PDK1 active site nih.gov. Other small molecules have been identified that bind to the allosteric PIF-pocket of PDK1, acting as substrate-selective inhibitors nih.gov.

LDHA Inhibition: Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDHA can lead to a reduction in ATP levels, increased oxidative stress, and subsequent cell death nih.govjohnshopkins.edu. While specific this compound derivatives as LDHA inhibitors are not extensively detailed, the broader class of thiophene-containing compounds has been investigated. For example, 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives have been identified as LDHA inhibitors through virtual screening and biological validation researchgate.net. The general strategy of targeting LDHA with small molecules, including those with heterocyclic scaffolds like thiophene, is a promising approach in cancer therapy nih.govnih.govmdpi.com.

Tubulin Binding: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer agents nih.gov. Certain thiophene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tublin nih.govnih.gov. One such compound, a 5-arylalkynyl-2-benzoyl thiophene known as PST-3, effectively disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and apoptosis nih.gov. Docking studies have confirmed that these compounds fit into the colchicine-binding pocket located at the interface between α- and β-tubulin nih.gov.

Table 2: Inhibition of Specific Biological Targets by Thiophene Derivatives
TargetInhibitor Class / CompoundMechanism/EffectReference
PDK1Thieno[3,2-d]pyrimidin-4-one derivativesLow micromolar inhibition in biochemical assays. nih.gov
LDHA2-((3-cyanopyridin-2-yl)thio)acetamide derivativesInhibition of enzymatic activity. researchgate.net
Tubulin5-arylalkynyl-2-benzoyl thiophene (PST-3)Binds to the colchicine-binding site, inhibiting tubulin polymerization. nih.gov

Anti-inflammatory and Antioxidant Properties

Thiophene derivatives, including thiophenecarboxylates, are recognized for their significant anti-inflammatory and antioxidant activities nih.govencyclopedia.pubnih.gov. These properties contribute to their potential therapeutic applications in a range of diseases characterized by inflammation and oxidative stress.

Anti-inflammatory Properties: The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) nih.govnih.gov. Several commercial anti-inflammatory drugs, including Tinoridine and Tiaprofenic acid, feature a thiophene ring, underscoring the importance of this scaffold nih.govresearchgate.net. Research on ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates has demonstrated in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models jpsbr.org. Furthermore, certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of signaling pathways such as ERK, p38, and NF-ĸB nih.gov.

Antioxidant Properties: Many thiophene derivatives exhibit potent antioxidant activity by acting as radical scavengers nih.govdergipark.org.tr. The antioxidant capacity of 3-amino thiophene-2-carboxamide derivatives has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method nih.gov. One derivative, 7a, showed a significant percentage of inhibition (62.0%), comparable to the standard antioxidant ascorbic acid nih.gov. Studies on 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) have also demonstrated its ability to scavenge stable radicals like 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH) mdpi.com. The presence of specific functional groups, such as hydroxyl groups on an attached phenyl ring, can play a critical role in enhancing the antioxidant activity of these molecules dergipark.org.tr.

Role as Ligands for Polymorphic Protein Aggregates (e.g., Amyloid)

Thiophene-based compounds, including derivatives of thiophenecarboxylate, have emerged as valuable tools for detecting and characterizing polymorphic protein aggregates, which are hallmarks of several neurodegenerative diseases nih.goviu.edu. Specifically, fluorescent thiophene-based ligands have been developed to target amyloid-β (Aβ) deposits found in the brains of patients with Alzheimer's disease nih.gov.

These ligands, often referred to as luminescent conjugated oligothiophenes (LCOs), can bind to Aβ plaques and emit distinct fluorescence signals that allow for their visualization nih.gov. The binding properties and the resulting fluorescence spectrum can vary depending on both the chemical structure of the thiophene ligand and the specific conformational state (polymorph) of the Aβ aggregate nih.gov. This sensitivity allows for the differentiation of various types of Aβ deposits, such as cored, neuritic, and diffuse plaques nih.gov.

For example, a dual-staining protocol using two different thiophene-based ligands, HS-276 and LL-1, revealed distinct staining patterns in brain tissue from sporadic and familial Alzheimer's disease cases nih.gov. In sporadic cases, HS-276 labeled all Aβ plaques, while LL-1 primarily stained cored and neuritic deposits nih.gov. In familial cases, the ligands bound to specific plaque types in distinct cortical layers, associating with particular Aβ peptide signatures nih.gov. This demonstrates the utility of thiophene-based ligands in identifying and classifying the heterogeneous Aβ pathologies associated with different forms of Alzheimer's disease nih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of thiophenecarboxylate derivatives for their respective biological targets.

For Anti-inflammatory and CXCR2 Targets: In the context of anti-inflammatory activity, SAR studies have highlighted the importance of specific functional groups on the thiophene ring nih.gov. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been frequently linked to enhanced recognition and inhibition of biological targets like COX and LOX enzymes nih.gov. For a series of 2-thioureidothiophene-3-carboxylates developed as novel C-X-C chemokine receptor 2 (CXCR2) antagonists, SAR studies led to the identification of compound 52, which showed significantly improved inhibitory activity (IC50 = 1.1 µM) in a β-arrestin recruitment assay nih.gov.

For Apoptosis Induction: For thiophene derivatives that induce apoptosis, the nature and position of substituents on the thiophene and associated phenyl rings are critical. The cytotoxic activity of a thiophene derivative, F8, was found to be in the nanomolar to low micromolar range against a panel of cancer cell lines, indicating that its specific combination of a dimethylamino carbonyl, a methyl group, and a 3-phenyl-2-propynoyl amino group contributes to its high potency plos.orgnih.gov.

For Antioxidant Activity: SAR studies of thiophene-2-carboxamide derivatives revealed that compounds with an amino group at the 3-position generally exhibit the highest antioxidant activity nih.gov. For thiophenyl-chalcones, the presence of hydroxyl groups on the phenyl ring was found to be a critical determinant for their antioxidant capacity dergipark.org.tr.

For Amyloid Binding: In the design of thiophene-based ligands for amyloid aggregates, SAR studies have shown that the selectivity for Aβ can be modulated by the position of nitrogen atoms in attached heterocyclic rings nih.goviu.edu. Furthermore, the binding affinity can be influenced by the charge of the ligand; introducing anionic substituents on the thiophene backbone has been shown to reduce the ability to bind Aβ aggregates nih.goviu.edu.

An exploration of the evolving research landscape surrounding this compound and its derivatives reveals significant strides and promising future directions. This article delves into the emerging trends and future research avenues, focusing on synthetic methodologies, functionalization strategies, computational design, material integration, mechanistic understanding, and novel applications.

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